5,8-Diethyl-6-dodecanol
Overview
Description
5,8-Diethyl-6-dodecanol is a chemical compound with the molecular formula C16H34O and a molecular weight of 242.44 . It is a main product of BOC Sciences . Dodecanol, a related compound, is tasteless, colorless, and has a floral odor .
Molecular Structure Analysis
The molecular structure of this compound consists of a chain of 16 carbon atoms, 34 hydrogen atoms, and one oxygen atom . The InChI Key is VKGMVPAEGSTCFA-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound has a molecular weight of 242.44 . Dodecanol, a related compound, is known to be colorless and have a floral odor . It has a melting point of 24 °C and a boiling point of 259 °C .Scientific Research Applications
Thermal Stability : A study by Keeney and Osseo-Asare (1984) explored the thermal behavior of 5,8-diethyl-7-hydroxy-6-dodecanone oxime, a derivative of 5,8-Diethyl-6-dodecanol, highlighting its thermal isomerization properties. This research provides insights into the thermal stability of compounds related to this compound, which is critical for various industrial applications (Keeney & Osseo-Asare, 1984).
Composite Materials for Thermal Energy Storage : Memon et al. (2013) investigated dodecanol, structurally similar to this compound, for use in novel composite phase change materials (PCMs) for thermal heat storage in buildings. This application is significant for energy conservation and efficiency in building design (Memon, Lo, Cui, & Barbhuiya, 2013).
Degradation Products in Synergistic Systems : Barnard and Tsuntsaeva (2013) identified additional degradation products of LIX® 63, a reagent containing a derivative of this compound. Their findings have implications for metal selectivity in solvent extraction processes, relevant in metallurgical and chemical engineering applications (Barnard & Tsuntsaeva, 2013).
Copper and Nickel Complexes : Research by Keeney and Osseo-Asare (1984) on the synthesis and characterization of copper and nickel complexes with a derivative of this compound provides valuable information for the field of coordination chemistry and potential applications in catalysis and materials science (Keeney & Osseo-Asare, 1984).
Renewable Energy Sources : Sheng et al. (2017) demonstrated the direct synthesis of dodecanol, a compound related to this compound, from methyl isobutyl ketone, highlighting its potential as a renewable feedstock in the production of surfactants and jet fuel (Sheng, Li, Li, Wang, Wang, Cong, Wang, & Zhang, 2017).
Emulsion Stability in Food Science : Yang et al. (2012) investigated the use of dodecanol in stabilizing oil-in-water emulsions, relevant for food science and technology (Yang, Jiang, He, & Xia, 2012).
Biotransformation in Chemical Industry : Park and Choi (2020) explored the whole-cell biotransformation of dodecane and 1-dodecanol, providing insights into the potential of biocatalysis for producing valuable chemicals (Park & Choi, 2020).
Surfactant Production : Fan et al. (2015) studied the preparation of bio-based surfactants from glycerol and dodecanol, illustrating the potential of using this compound in environmentally friendly surfactant production (Fan, Zhao, Preda, Clacens, Shi, Wang, Feng, & Campo, 2015).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
5,8-diethyldodecan-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O/c1-5-9-11-14(7-3)13-16(17)15(8-4)12-10-6-2/h14-17H,5-13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGMVPAEGSTCFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC(C(CC)CCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20613939 | |
Record name | 5,8-Diethyldodecan-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20613939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131168-18-8 | |
Record name | 5,8-Diethyldodecan-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20613939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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